2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenyl ethyl side chain, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Fluorobenzylidene Group: The thiazolidine intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to introduce the fluorobenzylidene group.
Attachment of the Hydroxyphenyl Ethyl Side Chain: Finally, the compound is reacted with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to attach the hydroxyphenyl ethyl side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the double bond in the fluorobenzylidene group.
Substitution: The hydroxy group in the hydroxyphenyl ethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl groups or the double bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- [(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- N,N-Bis{[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}cyclohexanaminium
Uniqueness
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl ethyl side chain, in particular, may contribute to its enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17FN2O4S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-5-1-14(2-6-15)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-3-7-16(24)8-4-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11- |
InChI Key |
RCPPPUPBGXCTOZ-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)O |
Origin of Product |
United States |
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